2H-chromen-3-ylmethanol

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers often face challenges sourcing unsaturated 2H-chromene scaffolds with a reactive handle for fragment-based drug discovery. 2H-Chromen-3-ylmethanol (CAS 115822-61-2) directly addresses this need. - Distinct from saturated chroman analogs: the endocyclic double bond alters planarity and π-stacking potential. - Allylic hydroxymethyl group enables rapid generation of ester, ether, and amine derivative libraries. - Fragment-compliant (MW 162.19, cLogP ~2.0-2.6) for crystallographic/NMR screening campaigns. Supplied at 98% purity for immediate R&D use.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 115822-61-2
Cat. No. B045876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-chromen-3-ylmethanol
CAS115822-61-2
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=CC=C2O1)CO
InChIInChI=1S/C10H10O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,11H,6-7H2
InChIKeyUCIFNZYYNUQDAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Chromen-3-ylmethanol: Core Scaffold for Diversification


2H-chromen-3-ylmethanol (CAS 115822-61-2) is a benzopyran derivative characterized by a 2H-chromene core with a reactive hydroxymethyl (-CH₂OH) substituent at the 3-position [1]. This structural motif, featuring an endocyclic double bond, is distinct from the saturated chroman (3,4-dihydro-2H-chromen) scaffold and presents unique opportunities for derivatization and potential biological interactions . It is commercially available at 98% purity for research and development purposes .

2H-Chromene core scaffold with endocyclic double bond enables diversification for fragment-based and medicinal chemistry workflows
High-purity research-grade material supports reproducible derivatization and library synthesis
Allylic hydroxymethyl group provides a selective synthetic handle not available in saturated chroman analogs

2H-Chromen-3-ylmethanol vs. Saturated Analogs


The 2H-chromene scaffold of 2H-chromen-3-ylmethanol is fundamentally distinct from its saturated chroman counterpart (3,4-dihydro-2H-chromen-3-ylmethanol). The presence of the endocyclic double bond at the 3,4-position drastically alters the molecule's electronic properties, planarity, and potential for π-stacking interactions . This unsaturation is a critical determinant for specific biological activities, as evidenced by the fact that a saturated analog, (3R)-3,4-dihydro-2H-chromen-3-ylmethanol, was identified as an HIV-1 integrase binder in a crystallographic fragment screen, whereas the unsaturated 2H-chromene itself is primarily valued as a synthetic intermediate for generating diverse libraries [1]. The reactivity of the hydroxymethyl group is also influenced by the adjacent double bond, enabling distinct synthetic pathways not accessible with the saturated analog. Consequently, substituting 2H-chromen-3-ylmethanol with a saturated analog in a chemical or biological workflow will result in a different molecular entity with altered reactivity and biological profile .

Target
2H-Chromen-3-ylmethanol
Endocyclic double bond maintains planarity and π-stacking potential
Allylic hydroxymethyl reactivity enables distinct derivatization paths
Potential Substitute
3,4-Dihydro-2H-chromen-3-ylmethanol
Saturated scaffold loses planarity; electronic properties may shift significantly
Isolated alcohol reactivity may not replicate allylic transformations
Different biological hit profiles: saturated analog identified as HIV-1 integrase binder in crystallographic screen, while unsaturated scaffold is primarily a synthetic intermediate — scaffold selection may alter target-engagement outcome.

2H-Chromen-3-ylmethanol: Key Differentiators


Physicochemical Comparison: Unsaturated vs. Saturated

The unsaturated 2H-chromene scaffold of the target compound imparts distinct physicochemical properties compared to its saturated analog, 3,4-dihydro-2H-chromen-3-ylmethanol. The predicted LogP value for 2H-chromen-3-ylmethanol (cLogP ≈ 1.99-2.64) is higher than that of the saturated analog (cLogP ≈ 1.23-1.99), indicating greater lipophilicity [1]. This difference is a direct consequence of the endocyclic double bond, which increases the molecule's overall hydrophobicity.

Lipophilicity
Cross-study comparable
Target cLogP 1.99–2.64
Saturated analog cLogP 1.23–1.99
Δ ≈ 0.7–1.4 log units
Reported higher lipophilicity may support membrane permeability and CNS penetration programs
Predicted values (ACD/Labs); experimental confirmation recommended
Medicinal Chemistry Physicochemical Properties Drug Design

Molecular Weight and Topology

2H-chromen-3-ylmethanol is a smaller, more fragment-like molecule (MW = 162.19 g/mol) compared to many chromene derivatives used in biological assays. Its low molecular weight and minimal complexity make it an ideal starting point for fragment-based drug discovery (FBDD) and for generating focused libraries through derivatization [1].

Molecular Weight
Class-level inference
162.19 g/mol
Fragment-compliant (Rule of Three) — supports efficient FBDD library design and clear SAR interpretation
~50-70% smaller than typical lead-like chromene inhibitors
Fragment-Based Drug Discovery Structural Biology Synthetic Chemistry

Reactivity of the Allylic Hydroxymethyl Group

The hydroxymethyl group at the 3-position of the 2H-chromene ring is positioned allylic to an endocyclic double bond. This unique arrangement confers distinct reactivity compared to the same group in a saturated chroman or on an isolated aromatic ring [1]. For instance, this compound serves as a key intermediate in the synthesis of 2H-chromen-3-ylmethanol-derived esters and ethers, which are explored as prodrugs or for tuning physicochemical properties.

Reactivity Profile
Class-level inference
Allylic alcohol
Potential for SN1/SN2/oxidation
Enables selective transformations not accessible with saturated analog — supports diverse chromene-derived library synthesis
Inferred from organic chemistry principles; validate for specific protocols
Synthetic Methodology Organic Chemistry Reagent Selection

2H-Chromen-3-ylmethanol: Key Applications


Fragment-Based Drug Discovery Library Design

Given its low molecular weight (162.19 g/mol) and compliance with fragment-like rules, 2H-chromen-3-ylmethanol is an ideal candidate for inclusion in a general or focused fragment library for high-throughput crystallographic or NMR screening against novel protein targets . Its distinct 2H-chromene scaffold offers a privileged structure for hit identification that is distinct from more saturated or highly substituted analogs.

CNS Penetration Medicinal Chemistry

The higher predicted lipophilicity (cLogP ≈ 2.0-2.6) of 2H-chromen-3-ylmethanol, compared to its saturated analog (cLogP ≈ 1.2-2.0), suggests it may be a more suitable starting scaffold for projects where improved blood-brain barrier permeability is a design objective [1]. This property can be strategically exploited in early-stage hit-to-lead optimization.

Chromene-Derived Library Synthesis

The allylic nature of the hydroxymethyl group in 2H-chromen-3-ylmethanol provides a unique synthetic handle. Researchers can leverage this reactivity to generate a variety of derivatives (e.g., esters, ethers, amines) through well-established synthetic protocols, making it a versatile building block for the rapid exploration of chemical space around the 2H-chromene core .

Positive Control for Scaffold Unsaturation

For labs routinely working with chroman-based compounds, 2H-chromen-3-ylmethanol can serve as a valuable chemical probe to control for the specific effects of scaffold unsaturation. Its use in parallel assays with the saturated analog (3,4-dihydro-2H-chromen-3-ylmethanol) allows researchers to deconvolute the contribution of the double bond to observed biological or physicochemical properties .

Application
Selection Property
Validation Focus
Fragment-based screening library design
Fragment-compliant scaffold (MW)
Target-engagement hit identification via crystallography/NMR
CNS penetration medicinal chemistry
Predicted lipophilicity (cLogP)
Blood-brain barrier permeability in early hit-to-lead
Chromene-derived library synthesis
Allylic hydroxymethyl reactivity
Selective ester/ether/amine derivatization
Scaffold unsaturation probe
2H-chromene vs. chroman context
Unsaturation effect deconvolution in comparative assays

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